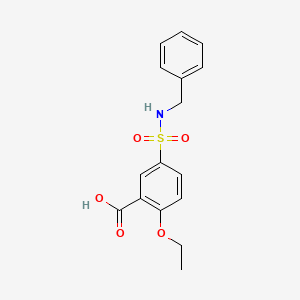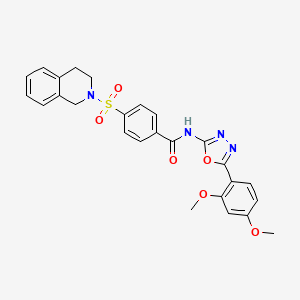
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound belonging to the class of benzamides, featuring a fusion of various functional groups. Known for its complex structure, it possesses significant potential in the fields of chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves multi-step reactions:
Formation of the 3,4-Dihydroisoquinoline Sulfonyl Derivative: : Starting with 3,4-dihydroisoquinoline, sulfonylation occurs using reagents like sulfonyl chlorides under basic conditions.
Synthesis of the Oxadiazole Moiety: : Utilizing hydrazine hydrate and an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling Reaction: : The sulfonyl derivative and the oxadiazole compound are coupled using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases to yield the final product.
Industrial Production Methods
Industrial-scale production relies on optimizing these steps for higher yield and purity. Advanced techniques such as flow chemistry can enhance reaction rates and efficiency. Purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfoxides or sulfones.
Reduction: : The nitro and oxadiazole groups can be reduced under specific conditions.
Substitution: : The benzamide and methoxy groups facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Employ reagents like hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Utilize hydrogenation catalysts (Pd/C) or lithium aluminum hydride.
Substitution: : Conditions include bases such as sodium hydride (NaH) and solvents like DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation Products: : Formation of sulfoxides or sulfones.
Reduction Products: : Amine derivatives from nitro reductions.
Substitution Products: : Varied benzamide or oxadiazole derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
In Chemistry
Synthetic Intermediates: : Used in creating complex organic molecules.
Catalysts: : Acts as a ligand in metal-catalyzed reactions.
In Biology
Biochemical Probes: : Studying enzyme functions and pathways.
Binding Studies: : Investigating molecular interactions in proteins and nucleic acids.
In Medicine
Drug Development: : Potentially active against specific disease pathways.
Pharmacophore Modelling: : Used in the design of new therapeutic agents.
In Industry
Material Science: : Component in developing advanced materials.
Polymer Chemistry: : Utilized in creating specialized polymers with unique properties.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Binding to active sites or altering structural conformations, leading to inhibition or activation of biological functions.
Vergleich Mit ähnlichen Verbindungen
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups.
Similar Compounds
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: : Similar but differs in the substitution on the phenyl ring.
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylsulfonyl)benzamide: : Different sulfonyl and oxadiazole substitutions.
This compound's versatility and multifunctionality make it a promising candidate for numerous applications, pushing the boundaries of research and industrial use
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-20-9-12-22(23(15-20)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-19(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDZZZNERXAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2730993.png)
![8-[(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)sulfonyl]quinoline](/img/structure/B2730994.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2730995.png)
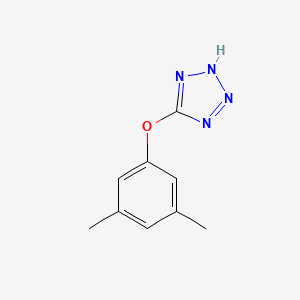
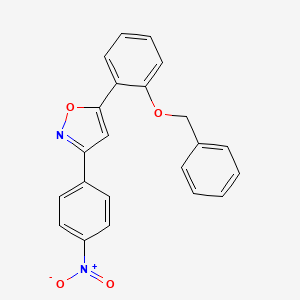
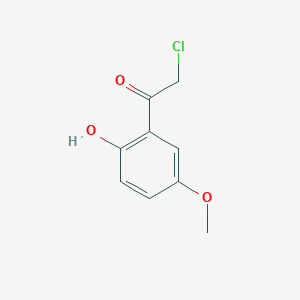
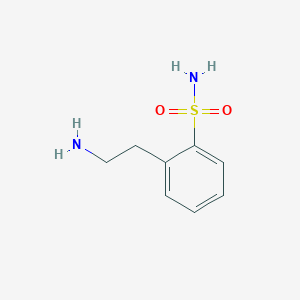
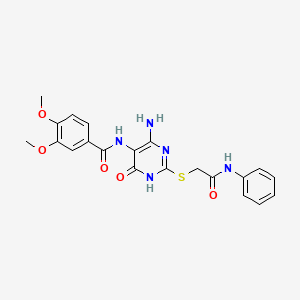
![3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2731003.png)

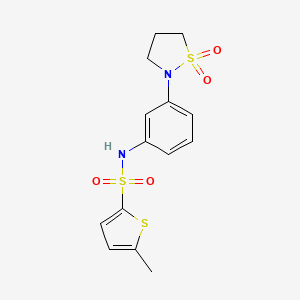
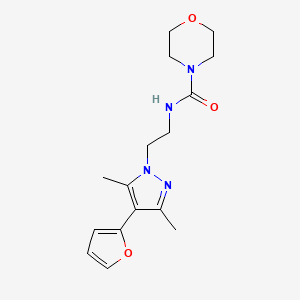
![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)
